molecular formula C7H9NO B6283218 6-isocyanatohex-1-yne CAS No. 1242280-95-0

6-isocyanatohex-1-yne

Cat. No.: B6283218
CAS No.: 1242280-95-0
M. Wt: 123.2
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Description

6-Isocyanatohex-1-yne is an organic compound characterized by the presence of an isocyanate group (-N=C=O) and an alkyne group (-C≡C-)

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isocyanatohex-1-yne can be synthesized through several methods. One common approach involves the reaction of 6-hexynoic acid with diphenyl phosphoryl azide in the presence of triethylamine and acetonitrile. The reaction mixture is stirred at ambient temperature and then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques, such as column chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Isocyanatohex-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Rhodium complexes for cycloaddition reactions

    Solvents: Acetonitrile, toluene

Major Products

    Ureas: Formed from the reaction with amines

    Carbamates: Formed from the reaction with alcohols

    Cyclic Compounds: Formed from cycloaddition reactions

Scientific Research Applications

6-Isocyanatohex-1-yne has diverse applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Environmental Research:

Mechanism of Action

The mechanism of action of 6-isocyanatohex-1-yne involves the reactivity of its isocyanate and alkyne groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The alkyne group can undergo cycloaddition reactions, resulting in the formation of cyclic structures. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    5-Isocyanatopent-1-ene: Similar structure but with a shorter carbon chain.

    4-Isocyanatobut-1-yne: Similar structure but with a different position of the isocyanate group.

Uniqueness

6-Isocyanatohex-1-yne is unique due to its combination of an isocyanate group and an alkyne group, which imparts distinct reactivity and versatility in various chemical reactions. Its longer carbon chain compared to similar compounds also provides different steric and electronic properties, making it suitable for specific applications in organic synthesis and materials science .

Properties

CAS No.

1242280-95-0

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

93

Origin of Product

United States

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